![molecular formula C12H20N4O2S B2521405 Tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate CAS No. 2287331-30-8](/img/structure/B2521405.png)
Tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of tert-Butyl 4- (4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was achieved from 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4- ((methylsulfonyl)oxy)piperidine-1-carboxylate .Scientific Research Applications
Synthesis and Characterization
Intermediate in Pharmaceutical Synthesis : The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents, including anticancer drugs. A study outlines the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4% (Zhang et al., 2018).
Novel Scaffolds for Drug Discovery : Another study describes the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for substituted piperidines, showcasing its potential in drug discovery. The synthesis involved regioselective ring-opening and conversion into 1,4- and 1,5-disubstituted 1,2,3-triazoles, highlighting the compound's versatility in chemical reactions (Harmsen et al., 2011).
Chemiluminescence Applications : Research on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes revealed their base-induced chemiluminescence, with the singlet oxygenation of related compounds leading to the formation of sulfanyl-substituted bicyclic dioxetanes. This study hints at potential applications in chemiluminescence-based assays or sensors (Watanabe et al., 2010).
Molecular Structure Analysis
- Crystallography and Structural Analysis : X-ray crystallography has been employed to determine the molecular structure of related compounds, providing insights into their chemical behavior and interaction capabilities. For instance, the molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, offering detailed bond lengths and angles that are typical for such piperazine-carboxylates, which are valuable for designing more effective chemical entities (Mamat et al., 2012).
Mechanism of Action
Target of action
Many compounds containing a 1,2,4-triazole ring are known to interact with various enzymes and receptors in the body .
Mode of action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. It’s possible that the compound could bind to its target, causing a conformational change that affects the target’s function .
Biochemical pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Pharmacokinetics
The presence of the 1,2,4-triazole ring might also affect its metabolism and excretion .
Result of action
Without specific information, it’s hard to say exactly what the molecular and cellular effects of this compound’s action are. Based on the biological activities of similar compounds, it might have anti-inflammatory, anticancer, or antimicrobial effects .
Action environment
The action of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
properties
IUPAC Name |
tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S/c1-12(2,3)18-11(17)15-6-4-9(5-7-15)16-8-13-14-10(16)19/h8-9H,4-7H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOKEUCTXJZYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=NNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)piperidine-1-carboxylate |
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